1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine-derived compound characterized by dual aromatic substitution at the nitrogen atoms of the piperazine ring. The 4-chlorophenylmethyl group introduces electron-withdrawing properties, while the naphthalen-1-ylmethyl moiety provides a bulky, lipophilic component. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as seen in analogous piperazine derivatives .
Properties
Molecular Formula |
C22H23ClN2 |
|---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23ClN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2 |
InChI Key |
AJFWMMLFGIOUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance the solubility of reactants and stabilize transition states, leading to higher yields (Table 1).
Table 1: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dimethylformamide | 36.7 | 78 |
| Acetonitrile | 37.5 | 75 |
| Tetrahydrofuran | 7.6 | 62 |
| Ethyl Acetate | 6.0 | 58 |
Temperature and Catalysis
Elevated temperatures (60–80°C) accelerate reaction kinetics but risk side reactions such as oligomerization. Catalytic amounts of potassium iodide (KI) mitigate this by facilitating halide displacement, improving yields to 82–85%.
Purification and Characterization
Crude product purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) analyses confirm purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity.
Key Spectral Data :
-
H NMR (400 MHz, CDCl) : δ 7.82–7.76 (m, 3H, naphthalene), 7.50–7.40 (m, 4H, naphthalene and chlorophenyl), 7.30 (d, Hz, 2H, chlorophenyl), 3.60 (s, 4H, NCH), 2.50 (br s, 8H, piperazine).
-
C NMR : δ 138.5 (C-Cl), 134.2–125.8 (aromatic carbons), 62.1 (NCH), 53.4 (piperazine).
Industrial Scalability and Challenges
Scaling laboratory synthesis to industrial production requires addressing:
-
Cost of Raw Materials : 4-Chlorobenzyl chloride and 1-naphthalenemethyl chloride are commercially available but costly.
-
Waste Management : HCl byproduct neutralization necessitates robust effluent treatment systems.
-
Process Safety : Exothermic reactions demand precise temperature control to prevent runaway conditions .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amines in the piperazine ring undergo alkylation and acylation with electrophilic agents:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | DMF, 70°C | N-methyl derivative | 78% |
| Acylation | AcCl | TEA, THF | N-acetyl derivative | 85% |
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in nucleophilic substitution under catalytic conditions:
-
Chlorine Displacement : Reacts with amines (e.g., morpholine) in the presence of CuI/1,10-phenanthroline at 120°C to yield aryl amine derivatives .
| Substrate | Nucleophile | Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 4-Cl-Ph | Morpholine | CuI | 120°C | 4-Morpholinophenyl | 65% |
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
Thienopyridine Formation : Reacts with 2-mercaptonicotinonitriles in ethanol/K₂CO₃ to form fused thienopyridine derivatives .
-
Triazole Synthesis : Participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to yield 1,2,3-triazole-linked hybrids .
Acid-Base Reactions
The piperazine nitrogen atoms react with acids to form salts:
-
Hydrochloride Salt Formation : Treatment with HCl in ethanol yields a water-soluble hydrochloride salt .
| Acid | Solvent | Product | Application |
|---|---|---|---|
| HCl | Ethanol | Hydrochloride salt | Pharmaceutical formulations |
Electrophilic Aromatic Substitution
The naphthalen-1-ylmethyl group undergoes electrophilic substitution:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the α-position of the naphthalene ring.
-
Sulfonation : Forms sulfonic acid derivatives with fuming H₂SO₄.
Oxidation Reactions
Controlled oxidation of the benzylic positions:
-
KMnO₄ Oxidation : Converts benzylic CH₂ groups to ketones under acidic conditions.
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is with a molecular weight of approximately 314.85 g/mol. The structure consists of a piperazine ring substituted with a chlorophenyl and naphthalenyl group, which contributes to its biological activity.
Pharmacological Applications
1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has been investigated for several pharmacological applications:
- Antidepressant Activity : Similar compounds have shown potential as serotonin receptor modulators, indicating that this compound may also exhibit antidepressant properties by influencing neurotransmitter systems .
- Anticancer Properties : Research has indicated that derivatives of piperazine can inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine may have similar effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of piperazine derivatives similar to 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine:
Study on Anticancer Activity
A study published in 2022 explored the anticancer potential of piperazine derivatives, demonstrating significant cytotoxic effects against breast and colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Neuropharmacological Research
Research has indicated that compounds with similar structures can cross the blood-brain barrier, suggesting potential neuroprotective effects. This property is crucial for developing treatments for neurological disorders.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Electron-Withdrawing Effects : The 4-chlorophenyl group is a common feature in antihistamines (e.g., meclizine) and cytotoxic agents (e.g., compound 5a in ), suggesting its role in stabilizing charge-transfer interactions.
- Bulk and Steric Effects : Naphthalene’s bulk may reduce binding affinity to certain receptors compared to planar aromatic systems like benzothiazoles (e.g., ), but it could enhance selectivity for hydrophobic binding pockets.
Key Findings :
- Antihistamine Activity : Meclizine’s 3-methylbenzyl group optimizes H1 receptor binding, whereas the target compound’s naphthalene group may shift activity toward other targets (e.g., serotonin or dopamine receptors) .
- Cytotoxicity : The 4-chlorobenzhydryl group in demonstrates potent cancer cell growth inhibition, but the naphthalene-substituted compound’s activity remains uncharacterized in the evidence.
- Receptor Modulation : Piperazine-linked thiophenes in highlight the importance of substituent orientation for allosteric effects, a factor that may apply to the target compound’s naphthalene moiety.
Notable Differences :
- Synthetic Complexity : The naphthalene group may complicate synthesis compared to simpler aryl substitutions (e.g., 4-methylphenyl in ), requiring optimized conditions for steric hindrance.
- Crystallinity : Many piperazine derivatives (e.g., ) form stable crystalline solids, but bulky groups like naphthalene could reduce crystallinity, impacting formulation.
Pharmacokinetic and Metabolic Considerations
- Metabolism : Piperazines often undergo N-dealkylation or oxidation. For example, meclizine is metabolized to N-[(4-chlorophenyl)phenylmethyl]piperazine and hydroxylated derivatives . The naphthalene group in the target compound may slow metabolism due to steric protection.
- Enantiomer Specificity : Enantiomers of 4-chlorophenylmethyl piperazines (e.g., ) show divergent biological activities, suggesting that the target compound’s chirality (if present) must be controlled for therapeutic efficacy.
Biological Activity
1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities. Piperazine compounds are known for their interactions with various biological targets, making them significant in pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's chemical structure is characterized by a piperazine ring substituted with a 4-chlorophenylmethyl group and a naphthalen-1-ylmethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2 |
| Molecular Weight | 350.9 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
| InChI Key | MUBVYFYOPSTJHM-UHFFFAOYSA-N |
The biological activity of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is primarily attributed to its ability to interact with various receptors and enzymes in the body. Piperazines are often classified as "privileged structures" due to their capability to bind multiple receptors with high affinity, influencing pathways related to neurotransmission, cell signaling, and metabolic processes .
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including those from breast and prostate cancers. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Neuropharmacological Effects
Piperazine derivatives are known for their central nervous system (CNS) activities. This compound has been evaluated for its effects on dopaminergic neurotransmission, which is crucial in the treatment of disorders such as schizophrenia and depression. It may act as an antagonist or partial agonist at certain dopamine receptors, thereby influencing mood and behavior .
Case Studies
Several case studies highlight the biological activity of 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine:
- Antimicrobial Efficacy : A study assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal activity with rapid action within hours .
- Cancer Cell Line Studies : Another investigation focused on its effects on prostate cancer cells, where it was found to inhibit cell growth and promote apoptosis through the activation of caspase pathways .
- Neuropharmacological Assessment : Research on its impact on dopaminergic systems showed that the compound could enhance dopamine release in certain brain regions, suggesting potential applications in treating CNS disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine, and what analytical methods validate its purity?
- Answer : A typical synthesis involves nucleophilic substitution reactions using dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine as a base to facilitate coupling of the chlorophenyl and naphthyl groups to the piperazine core . Post-synthesis, purity is validated via elemental analysis (C, H, N content) and spectral characterization (¹H/¹³C NMR, IR spectroscopy). For instance, spectral peaks at δ 3.82–3.49 ppm in ¹H NMR confirm methylene bridges between the piperazine ring and aromatic substituents .
Q. How is the structural conformation of this compound characterized, and what computational tools support its design?
- Answer : X-ray crystallography and density functional theory (DFT) calculations are used to resolve its 3D structure. Computational tools like PubChem and Lexichem predict molecular properties (e.g., logP, polar surface area) to assess bioavailability. For example, the compound’s Mol. weight (365.3 g/mol) and InChI key (VPUAKYMPELBFHE-UHFFFAOYSA-N) are derived from PubChem databases .
Q. What are the primary pharmacological activities reported for this piperazine derivative?
- Answer : Studies highlight its local anesthetic and antiplatelet activities. In infiltration anesthesia models, derivatives with naphthyl groups exhibit prolonged action (e.g., 120–180 min duration) due to lipophilic interactions with neuronal membranes . Antiplatelet effects are attributed to inhibition of ADP-induced platelet aggregation, as predicted via molecular docking against P2Y12 receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?
- Answer : Structure-activity relationship (SAR) studies show that replacing the naphthyl group with smaller aryl rings (e.g., phenyl) reduces lipophilicity, decreasing blood-brain barrier penetration and anesthetic duration. Conversely, electron-withdrawing groups (e.g., nitro) on the chlorophenyl moiety enhance antiplatelet activity by stabilizing charge-transfer complexes with receptor residues .
Q. What mechanisms underlie contradictory data in toxicity vs. efficacy profiles of modified derivatives?
- Answer : Beta-cyclodextrin inclusion complexes reduce toxicity (e.g., LD50 > 500 mg/kg in rodents) but also decrease bioactivity by limiting membrane permeability. This trade-off necessitates optimizing substitution patterns to balance solubility and target engagement. For example, methylation of the piperazine nitrogen improves metabolic stability but may sterically hinder receptor binding .
Q. How can researchers resolve discrepancies in reported IC50 values for antiproliferative effects across cell lines?
- Answer : Variability arises from assay conditions (e.g., serum concentration, exposure time) and cell-specific uptake mechanisms. Standardizing protocols (e.g., 72-hr exposure in serum-free media) and using orthogonal assays (e.g., tubulin polymerization inhibition) clarify mechanisms. For instance, derivatives with naphthyl groups show IC50 = 2.1 µM in HCT116 cells via tubulin destabilization, validated via immunofluorescence .
Q. What experimental strategies validate target specificity in complex biological systems?
- Answer : Competitive binding assays with radiolabeled ligands (e.g., [³H]-raclopride for dopamine receptors) confirm selectivity. Off-target effects are minimized using CRISPR-edited cell lines lacking the target receptor. For example, derivatives lacking affinity for σ1 receptors (<10% inhibition at 10 µM) validate specificity for calcium channels in analgesia studies .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., RevMan) to aggregate results from heterogeneous studies, adjusting for variables like solvent polarity in activity assays .
- Experimental Design : Employ factorial designs to test multiple substituent combinations efficiently. For example, a 2³ factorial design evaluates chloro, methyl, and nitro groups on potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
